molecular formula C6H11NO B13478467 3-Ethenylpyrrolidin-3-ol

3-Ethenylpyrrolidin-3-ol

Cat. No.: B13478467
M. Wt: 113.16 g/mol
InChI Key: UNHSJMFKUVVKAW-UHFFFAOYSA-N
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Description

3-Ethenylpyrrolidin-3-ol is an organic compound with the molecular formula C6H11NO It is a derivative of pyrrolidine, featuring a hydroxyl group (-OH) and an ethenyl group (-CH=CH2) attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp. and subsequent stereoselective esterification by a commercial lipase . Another method includes the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of microbial hydroxylation and enzymatic esterification are preferred for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of pyrrolidinone derivatives.

    Reduction: Formation of 3-ethylpyrrolidin-3-ol.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

3-Ethenylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenylpyrrolidin-3-ol involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and ethenyl groups.

    3-Hydroxypyrrolidine: Similar to 3-Ethenylpyrrolidin-3-ol but without the ethenyl group.

    3-Ethylpyrrolidin-3-ol: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both hydroxyl and ethenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-ethenylpyrrolidin-3-ol

InChI

InChI=1S/C6H11NO/c1-2-6(8)3-4-7-5-6/h2,7-8H,1,3-5H2

InChI Key

UNHSJMFKUVVKAW-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCNC1)O

Origin of Product

United States

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